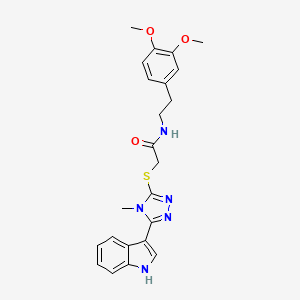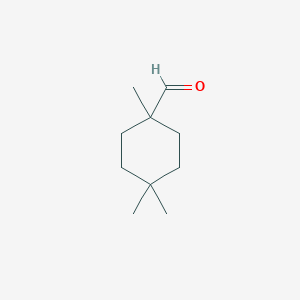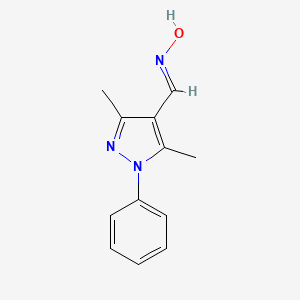
1-(4-((2-メチルチアゾール-4-イル)メチル)ピペラジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .
科学的研究の応用
抗菌活性
MTMPに関する研究は限られているが、イミダゾール部分を含む関連化合物は抗菌性を示している。 例えば、イミダゾール環を持つ1,3,4-チアジアゾール誘導体のマイクロ波支援合成は、抗菌活性を示した .
抗腫瘍および細胞毒性活性
MTMP誘導体を含むチアゾールは、その抗腫瘍特性により注目を集めている。 研究者は、(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリーリデンヒドラジドを合成し、ヒト腫瘍細胞株に対して細胞毒性を示した .
抗結核活性
化合物3-(4-((1-(4-ブロモ-3-(トリフルオロメチル)フェニル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピペラジン-1-イル)ベンゾ[d]イソキサゾール(159)は、優れた抗結核活性を示した .
将来の方向性
The future directions for research on this compound could involve further investigation into its potential therapeutic benefits, as well as a more detailed analysis of its physical and chemical properties. Additionally, more research could be done to understand its mechanism of action and potential safety hazards .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and piperazine derivatives, have been reported to interact with various biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways .
Result of Action
Related compounds have been reported to have various biological activities .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
生化学分析
Biochemical Properties
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, have been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions contribute to the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiazole derivatives, including this compound, have demonstrated stability under various conditions and have shown sustained biological activities over time .
Dosage Effects in Animal Models
The effects of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone vary with different dosages in animal models. Studies have shown that thiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses leading to increased biological activities and potential toxic or adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives, including this compound, have been shown to modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives, including this compound, have been shown to be distributed across various tissues and organs, with specific localization patterns . These findings are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone affects its activity and function. Thiazole derivatives, including this compound, have been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles.
特性
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBFQFPAYJGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
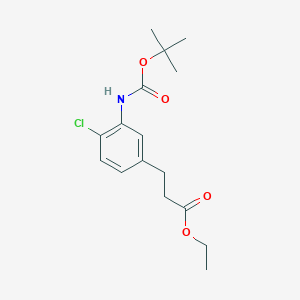
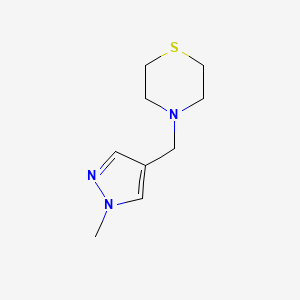
![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

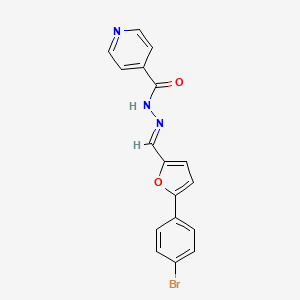
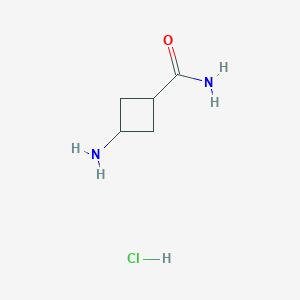
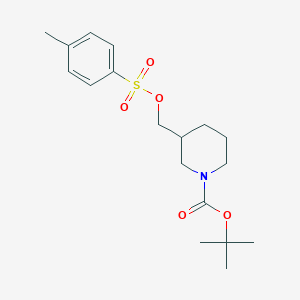
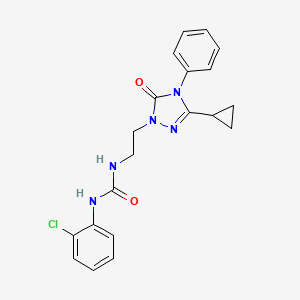
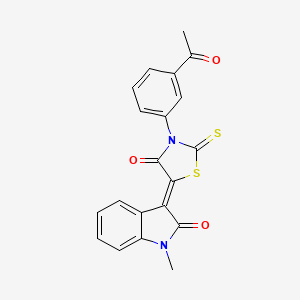
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)
